molecular formula C9H8ClN B13556773 6-(chloromethyl)-1H-indole

6-(chloromethyl)-1H-indole

Cat. No.: B13556773
M. Wt: 165.62 g/mol
InChI Key: ONWQHFHGVWUIIV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group at the 6-position of the indole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1H-indole typically involves the chloromethylation of indole. One common method is the reaction of indole with formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces a chloromethyl group at the 6-position of the indole ring. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various functionalized indole derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield methyl-substituted indoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted indoles, which can serve as intermediates for further chemical transformations.

Scientific Research Applications

6-(Chloromethyl)-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the study of indole-based biological pathways and as a probe for investigating enzyme activities.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1H-indole depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its indole core and chloromethyl group. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.

Comparison with Similar Compounds

6-(Chloromethyl)-1H-indole can be compared with other chloromethyl-substituted indoles and related heterocycles:

    6-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a methyl group at the nitrogen atom, which can influence its reactivity and biological activity.

    4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolo[3,4-d]pyrimidine core, exhibiting different pharmacological properties.

    6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

6-(chloromethyl)-1H-indole

InChI

InChI=1S/C9H8ClN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2

InChI Key

ONWQHFHGVWUIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCl

Origin of Product

United States

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